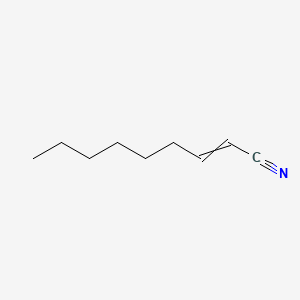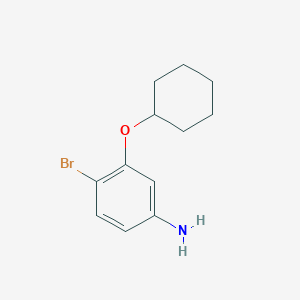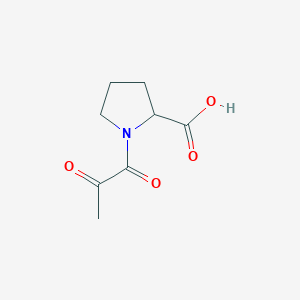
2-(Methyl-d3)-5-fluorochlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl-d3)-5-fluorochlorobenzene is a deuterated aromatic compound that features a fluorine and chlorine atom attached to a benzene ring, along with a methyl group where the hydrogen atoms are replaced by deuterium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-5-fluorochlorobenzene typically involves the deuteration of methyl groups in the presence of deuterium oxide and phase-transfer catalysts. One common method includes the reaction of nitromethane with deuterium oxide to form nitromethane-d3, which is then reduced to form methyl-d3-amine . This intermediate can be further reacted with appropriate halogenated benzene derivatives to introduce the fluorine and chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methyl-d3)-5-fluorochlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the fluorine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form hydroxymethyl, formyl, or carboxyl groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2-(Methyl-d3)-5-fluorochlorobenzene has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and to trace reaction pathways.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Potential use in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(Methyl-d3)-5-fluorochlorobenzene involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the deuterium atoms can influence reaction kinetics and pathways due to the isotope effect. In biological systems, the compound may interact with enzymes and receptors, altering their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methyl-d3)-5-chlorobenzene: Similar structure but lacks the fluorine atom.
2-(Methyl-d3)-5-fluorobenzene: Similar structure but lacks the chlorine atom.
2-(Methyl-d3)-4-fluorochlorobenzene: Similar structure with different positioning of the fluorine and chlorine atoms.
Uniqueness
2-(Methyl-d3)-5-fluorochlorobenzene is unique due to its specific isotopic labeling and the presence of both fluorine and chlorine atoms, which can significantly influence its chemical reactivity and interactions in various applications .
Propriétés
Numéro CAS |
1185310-14-8 |
|---|---|
Formule moléculaire |
C7H6ClF |
Poids moléculaire |
147.59 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-1-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3/i1D3 |
Clé InChI |
CSARJIQZOSVYHA-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C=C(C=C1)F)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)

![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)


![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)







